REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[C:7](Cl)[N:6]=[N:5][C:4]=1[NH:10][NH2:11].[OH-].[Na+].[H][H]>CO.[Pd]>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[N:5][C:4]=1[NH:10][NH2:11] |f:1.2|
|
Name
|
4-methylamino-6-chloro-3-hydrazinopyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=C(N=NC(=C1)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform solution is evaporated to dryness
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(N=NC=C1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |